molecular formula C15H14Cl2F3N3O3 B12058328 Carfentrazon-ethyl-d5

Carfentrazon-ethyl-d5

Cat. No.: B12058328
M. Wt: 417.2 g/mol
InChI Key: MLKCGVHIFJBRCD-WNWXXORZSA-N
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Description

Carfentrazone Ethyl-d5 (CAS 128639-02-1) is a deuterated analog of the herbicide carfentrazone-ethyl, characterized by the molecular formula C15H14Cl2F3N3O3 and a molecular weight of 412.19 g·mol⁻¹ . Its primary application is as an internal standard in advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), where it enables the highly accurate and reliable quantification of the non-deuterated parent compound in complex sample matrices. By minimizing variability and improving data integrity, this compound is an essential tool for environmental fate studies, residue analysis, and metabolic research . As a protoporphyrinogen oxidase (PPO) inhibitor, the parent molecule's mechanism of action involves disrupting chlorophyll biosynthesis, leading to the rapid desiccation of target plants. The deuterated form allows researchers to trace and study the behavior and degradation of the herbicide with high precision. Please note that this product is designated For Research Use Only and is strictly not for personal, agricultural, or veterinary use. Researchers should adhere to all relevant safety regulations, as the substance is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Properties

Molecular Formula

C15H14Cl2F3N3O3

Molecular Weight

417.2 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate

InChI

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2

InChI Key

MLKCGVHIFJBRCD-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Meerwein Arylation Reaction

The reaction begins with 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one (referred to as the substituted phenylamine). This compound undergoes diazotization with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) and copper chloride (CuCl) as a catalyst. The diazonium intermediate reacts with acrylic acid to yield 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid.

Key Reaction Conditions:

  • Solvent: Acetone or acetonitrile.

  • Temperature: 0–5°C to minimize side reactions (e.g., Sandmeyer halogenation).

  • Catalyst: Cuprous chloride (CuCl) and alkali metal chlorides (LiCl or KCl).

Yields for this step range from 85% to 92%, with purity exceeding 98% after crystallization.

Esterification with Ethanol

The propionic acid intermediate is esterified with ethanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Benzene-class solvents (toluene or xylene) facilitate azeotropic removal of water, driving the reaction to completion.

Optimized Parameters:

  • Molar Ratio: 1:4–10 (acid:ethanol).

  • Reflux Duration: 6–12 hours.

  • Post-Reaction Workup: Washing with alkaline solutions (e.g., NaHCO₃) to remove excess acid, followed by solvent evaporation and crystallization.

Synthesis of Carfentrazone Ethyl-d5

The deuterated analog, Carfentrazone Ethyl-d5, retains the core triazolinone structure but substitutes the ethyl group’s hydrogen atoms with deuterium. This modification occurs during the esterification step using deuterated ethanol (CD₃CD₂OD).

Deuteration Strategy

Deuterated ethanol introduces five deuterium atoms into the ethyl ester moiety. The reaction follows the same mechanism as standard esterification but requires stringent anhydrous conditions to prevent proton-deuterium exchange.

Modified Reaction Conditions:

  • Deuterated Reagent: Ethyl-D5 alcohol (≥99% isotopic purity).

  • Catalyst: Acidic catalysts (e.g., D₂SO₄) compatible with deuterium retention.

  • Solvent: Deuterated benzene (C₆D₆) or toluene-d8 to minimize proton contamination.

Challenges in Deuteration

  • Isotopic Purity: Competing proton sources (e.g., moisture, solvents) may reduce deuterium incorporation.

  • Reaction Kinetics: Deuterated ethanol exhibits slightly slower reactivity due to the kinetic isotope effect, necessitating extended reaction times.

  • Purification: Chromatography or recrystallization in deuterated solvents ensures final purity >98%.

Analytical Characterization

Patents and product specifications highlight rigorous quality control measures to verify structure and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of carfentrazone-ethyl (Figure 1 in US8957220B2) shows characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet). In the deuterated analog, these peaks are absent, confirming successful deuteration.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns. Carfentrazone Ethyl-d5 exhibits a molecular ion peak at m/z 416.068 (C₁₅D₅H₉Cl₂F₃N₃O₃), with a 5 Da shift compared to the non-deuterated compound (Figure 2 in US8957220B2).

Table 1: Key Spectroscopic Data

PropertyCarfentrazone-EthylCarfentrazone Ethyl-d5
Molecular FormulaC₁₅H₁₄Cl₂F₃N₃O₃C₁₅D₅H₉Cl₂F₃N₃O₃
Molecular Weight412.19 g/mol417.22 g/mol
¹H NMR (Ethyl Group)PresentAbsent
HRMS (m/z)411.043416.068

Industrial-Scale Considerations

Cost and Catalyst Efficiency

The non-deuterated synthesis uses cost-effective CuCl (≤1 mol%), but deuterated reagents increase production costs 10–20-fold. Palladium-catalyzed alternatives (mentioned in CN103450100A ) are avoided due to expense and complexity.

Chemical Reactions Analysis

Synthetic Preparation

The synthesis of carfentrazone-ethyl-d5 follows analogous pathways to the non-deuterated parent compound, with isotopic labeling introduced during key steps. The primary method involves:

  • Meerwein Arylation : Reaction of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with ethyl acrylate-d5 under copper-catalyzed conditions .

  • Deuterium Incorporation : Ethyl acrylate-d5 provides the deuterated ethyl ester group, ensuring isotopic stability during downstream reactions .

Key Reaction Conditions :

ParameterValueSource
CatalystCopper chloride (CuCl₂)
SolventAcetonitrile-d₃
Temperature60–80°C
Yield72–85%

Hydrolysis Reactions

Carfentrazone-ethyl-d5 undergoes rapid hydrolysis in aqueous environments, forming deuterated metabolites:

  • Primary Pathway : Ester hydrolysis yields carfentrazone-d5 acid (α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenylpropionic acid-d5) .

  • pH Dependency :

    • Half-life: 3.6 hours at pH 9, stable at pH 5 .

    • Degradation accelerates under alkaline conditions due to nucleophilic attack on the ester group .

Hydrolysis Products :

MetaboliteStructureDetected in
Carfentrazone-d5 acidC₁₃H₈D₅Cl₂F₃N₃O₂
3-Hydroxymethyl-carfentrazone-d5C₁₄H₁₀D₅Cl₂F₃N₃O₃

Photolytic Degradation

Under UV light, carfentrazone-ethyl-d5 decomposes via:

  • C-Cl Bond Cleavage : Generates chlorinated fragments detectable via LC-MS/MS .

  • Half-life : 8 days in water under natural sunlight .

Photolysis Byproducts :

ByproductMS Transition (m/z)Collision Energy (eV)
F8426-chloropropionic acid345.9957 → 276.974217
Deuterated cinnamic acid240.9975 → 176.966915

Metabolic Pathways

In biological systems (rats/mice), carfentrazone-ethyl-d5 exhibits:

  • Rapid Absorption : 72–87% excreted in urine within 24 hours .

  • Major Pathways :

    • Hydroxylation at the methyl group (CYP450-mediated) .

    • Dehydrochlorination to form cinnamic acid derivatives .

Metabolite Profile :

SpeciesUrinary Excretion (%)Fecal Excretion (%)Dominant Metabolite
Rat82.3 ± 4.114.7 ± 2.83-Hydroxymethyl-d5 acid
Mouse76.8 ± 3.918.2 ± 3.1Carfentrazone-d5 cinnamate

Analytical Detection

Quantification relies on isotopic differentiation:

  • LC-MS/MS Parameters :

    • Column: C18 (2.1 × 50 mm, 1.7 µm)

    • Transition: 412.0435 → 345.9957 (Quantifier)

    • Retention Time: 25.10 minutes

Recovery Data :

MatrixSpiked Concentration (ppb)Recovery (%)
Water592–105
Soil1088–97
Plant Tissue2082–91

Environmental Stability

  • Soil Metabolism : Half-life of 1.3 days under aerobic conditions .

  • Aquatic Systems : Immobile in loamy sand; primary residue in surface water ≤6.5 ppb .

Scientific Research Applications

Herbicide Efficacy Studies

Carfentrazone Ethyl-d5 is primarily utilized in herbicide efficacy studies. Its deuterated form allows researchers to trace the compound's behavior in biological systems without interference from the non-deuterated version. This is particularly useful in:

  • Field Trials : Assessing the effectiveness of carfentrazone-ethyl against various weed species under different environmental conditions.
  • Laboratory Studies : Investigating the mode of action and metabolic pathways of the herbicide in target plants.

Analytical Chemistry Applications

The stability and detection of carfentrazone ethyl-d5 in complex matrices are crucial for regulatory compliance and safety assessments. Several analytical methods have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is employed for the quantification of carfentrazone ethyl-d5 in food products and environmental samples. The deuterated compound serves as an internal standard, improving accuracy and precision in measurements .
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A method that allows for the multi-residue analysis of pesticides, including carfentrazone ethyl-d5, in agricultural products. The use of QuEChERS extraction techniques enhances recovery rates and minimizes matrix effects .

Environmental Monitoring

Carfentrazone Ethyl-d5 plays a role in environmental studies, particularly in assessing pesticide residues in soil and water:

  • Residue Analysis : Researchers utilize carfentrazone ethyl-d5 to monitor its persistence and degradation in various ecosystems. This helps evaluate potential environmental impacts and guide sustainable agricultural practices .
  • Ecotoxicology Studies : Long-term exposure studies involving aquatic organisms help determine the ecological risks associated with carfentrazone ethyl-d5. These studies assess its effects on non-target species and overall biodiversity .

Case Studies

Several case studies highlight the practical applications of carfentrazone ethyl-d5:

StudyFocusFindings
1 Efficacy against Broadleaf WeedsDemonstrated significant reduction in weed biomass with optimal application rates
2 Residue Analysis in VegetablesUtilized LC-MS to detect levels of carfentrazone ethyl-d5, confirming compliance with safety standards
3 Environmental Impact AssessmentFound minimal adverse effects on aquatic life at recommended usage levels, supporting its safe application

Comparison with Similar Compounds

Table 1: Comparative Analysis of Herbicides

Compound Chemical Class Target Weeds Mechanism of Action Environmental Persistence Analytical Use
Carfentrazone Ethyl-d5 Triazolone Herbicide Broadleaf Protox inhibitor Degrades rapidly in alkaline soils (pH 9.0) Internal standard for LC-MS/CE
Bromoxynil Nitrile Herbicide Broadleaf Photosystem II inhibitor Moderate persistence Rarely used in analytics
Quinclorac Quinolinecarboxylic Acid Grasses Auxin mimic (IAA disruption) Persistent in anaerobic soils Efficacy studies
2,4-D Na/Ester Phenoxy Herbicide Broadleaf Synthetic auxin High persistence Field efficacy trials

Key Findings :

  • Carfentrazone Ethyl-d5 vs. Bromoxynil : Both target broadleaf weeds, but bromoxynil acts via Photosystem II inhibition, causing rapid desiccation, whereas carfentrazone-ethyl induces oxidative membrane damage . Bromoxynil lacks deuterated analogs for analytical tracking.
  • Carfentrazone Ethyl-d5 vs. Quinclorac : Quinclorac is effective against grasses (e.g., crabgrass) through auxin mimicry, making it complementary to carfentrazone-ethyl in tank mixtures for broad-spectrum control . However, quinclorac’s persistence in anaerobic soils raises environmental concerns compared to carfentrazone-ethyl’s rapid degradation .
  • Synergistic Mixtures : Tank-mixing carfentrazone-ethyl with clodinafop propargyl (a grass-specific herbicide) achieved 86.03% weed control efficiency in wheat, demonstrating broad-spectrum efficacy .

Environmental Degradation and Metabolite Formation

  • Carfentrazone Ethyl-d5: Degrades non-stereoselectively in alkaline soils (pH 9.0) to carfentrazone, with <15% metabolite degradation over 7 days. In contrast, sand (pH 6.4) shows minimal degradation .
  • 2,4-D Na/Ester : Forms stable residues in water, requiring prolonged monitoring compared to carfentrazone-ethyl .

Table 2: Deuterated Analogs in Analytical Chemistry

Compound Application Sector Analytical Technique Purpose
Carfentrazone Ethyl-d5 Agriculture/Environment CE, HPLC, LC-MS Quantify herbicide residues and degradation
Ethyl-d5 Paraben Cosmetics/Pharmaceuticals GC-MS, LC-MS Preservative tracking in personal care products
Felodipine-d5 Pharmaceuticals LC-MS Internal standard for L-type calcium channel inhibitors

Key Insight : While all deuterated compounds serve as internal standards, Carfentrazone Ethyl-d5 is unique in environmental monitoring due to its pH-sensitive degradation profile and enantiomeric complexity .

Biological Activity

Carfentrazone ethyl-d5 is a deuterated form of carfentrazone-ethyl, a post-emergence herbicide used primarily for controlling broadleaf weeds in various agricultural settings. Its biological activity is significant due to its mechanism of action, which involves the inhibition of protoporphyrinogen oxidase, leading to disruption in chlorophyll biosynthesis in plants. This article explores the biological activity of carfentrazone ethyl-d5, including its efficacy against various weed species, toxicity profiles, and metabolic pathways.

Carfentrazone-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of chlorophyll. This inhibition results in the accumulation of protoporphyrin IX, leading to oxidative damage and cell death in targeted plant species. The compound's selective toxicity is attributed to its higher affinity for plant enzymes compared to mammalian systems, making it effective against weeds while exhibiting low toxicity to non-target organisms.

Process Effect
Inhibition of PPODisruption of chlorophyll biosynthesis
Accumulation of protoporphyrin IXInduces oxidative stress and cell death

Efficacy Against Weeds

Carfentrazone-ethyl has demonstrated high efficacy against various difficult-to-control broadleaf weeds. Studies show that it can achieve nearly 100% control over certain species when applied at recommended rates.

Case Study: Control of Marshmallow (Malva parviflora)

In trials conducted to assess the efficacy of carfentrazone-ethyl on marshmallow, the following results were observed:

  • Application Rates : 12 to 18 g a.i./ha
  • Control Rates :
    • 12 g a.i./ha: 94% control
    • 18 g a.i./ha: 95% control

Table 2: Efficacy Results on Marshmallow

Treatment Rate (g a.i./ha) % Control at 40 DAA
Glyphosate2708
Glyphosate + Carfentrazone1294
Glyphosate + Carfentrazone1895
Untreated-78

These results indicate that carfentrazone-ethyl significantly enhances weed control when used in combination with glyphosate.

Acute and Chronic Toxicity

The toxicological studies on carfentrazone-ethyl reveal it has low mammalian toxicity. The no-observed-effect level (NOEL) for chronic exposure has been established at various doses across different studies:

  • Rats : NOEL at 200 ppm (9 mg/kg/day) for males; LOEL at 800 ppm (37 mg/kg/day).
  • Mice : NOEL at approximately 70 ppm70\text{ ppm} (10 mg/kg/day).

Table 3: Toxicity Summary

Species NOEL (ppm) LOEL (ppm) Effects Observed
Rats200800Liver histopathology, increased urinary porphyrins
Mice~70~700Increased mortality, hepatotoxicity

The compound has been classified as non-carcinogenic and non-mutagenic under specific study conditions.

Metabolism and Environmental Impact

Carfentrazone-ethyl is rapidly absorbed and metabolized in mammals. Approximately 72.4%72.4\% to 87%87\% of the administered dose is excreted within 24 hours. The primary metabolites include chloropropionic acid and hydroxymethyl derivatives.

Environmental Characteristics

Carfentrazone-ethyl exhibits rapid degradation in soil and water environments, with half-lives ranging from a few days to weeks depending on pH and microbial activity. This rapid breakdown minimizes its potential for groundwater contamination.

Table 4: Environmental Persistence

Condition Half-Life
Hydrolysis at pH 93.6 hours
Aerobic Soil Metabolism1.3 days
Anaerobic Aquatic Metabolism0.3-0.8 days

Q & A

Q. What are the recommended synthesis and characterization methods for Carfentrazone Ethyl-d5 in isotopic labeling studies?

Carfentrazone Ethyl-d5 is synthesized via deuterium substitution at specific positions in the ethyl moiety. Key steps include:

  • Deuteration : Reacting the precursor with deuterated reagents (e.g., D₂O or deuterated ethanol) under controlled pH and temperature to ensure >90% isotopic purity .
  • Purification : Use preparative HPLC or column chromatography to isolate the deuterated compound, followed by lyophilization for solvent removal .
  • Characterization : Confirm deuterium incorporation via 1H^1H-NMR (absence of proton signals at deuterated positions) and high-resolution mass spectrometry (HRMS) to verify molecular mass shifts (+5 Da) .

Q. Which analytical techniques are most effective for identifying and quantifying Carfentrazone Ethyl-d5 in environmental samples?

  • LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions m/z 417.18 → 229.1 (quantifier) and 417.18 → 178.0 (qualifier) for Carfentrazone Ethyl-d5, using isotopically labeled internal standards to correct matrix effects .
  • GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility, and use selective ion monitoring (SIM) for fragments m/z 412.18 (parent ion) and 229.1 (base peak) .

Q. What safety protocols are critical when handling Carfentrazone Ethyl-d5 in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust/aerosol formation .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Neutralize residues with alkaline hydrolysis (pH >10) before disposal .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the environmental degradation pathways of Carfentrazone Ethyl-d5 compared to its non-deuterated analog?

Deuteration alters bond dissociation energies (C-D vs. C-H), potentially slowing hydrolysis and photodegradation rates. Methodological steps include:

  • Controlled Degradation Studies : Expose Carfentrazone Ethyl-d5 and its non-deuterated form to UV light (254 nm) or aqueous solutions (pH 4–9) at 25°C.
  • Kinetic Analysis : Measure half-lives (t1/2t_{1/2}) via LC-MS and calculate isotopic effects using the Arrhenius equation. Expect kH/kDk_H/k_D ratios of 2–6 for hydrolytic degradation .

Q. How can researchers resolve discrepancies in Carfentrazone Ethyl-d5 quantification data across multi-laboratory studies?

  • Interlaboratory Calibration : Use certified reference materials (CRMs) to standardize instrument responses.
  • Data Harmonization : Apply robust statistical methods (e.g., Z-score analysis) to identify outliers and validate results via consensus values .
  • Method Validation : Cross-check recovery rates (spiked samples) and limit of quantification (LOQ) using EPA Method 1694 guidelines .

Q. What experimental designs minimize cross-contamination risks when analyzing Carfentrazone Ethyl-d5 in multi-residue pesticide studies?

  • Chromatographic Separation : Optimize gradient elution to resolve co-eluting pesticides (e.g., triazines or organophosphates). Use dwell time adjustments in LC-MS/MS to prevent crosstalk .
  • Blank Controls : Run solvent blanks and matrix-matched blanks after every 10 samples to detect carryover.

Q. How should degradation studies be designed to isolate biotic vs. abiotic contributions to Carfentrazone Ethyl-d5 transformation in soil?

  • Microcosm Experiments : Sterilize soil subsets via autoclaving (abiotic control) and compare degradation rates with non-sterilized samples.
  • Isotope Tracing : Use 13C^{13}C-labeled Carfentrazone Ethyl-d5 to track metabolite formation via high-resolution orbitrap MS .

Q. What statistical approaches validate the sensitivity of Carfentrazone Ethyl-d5 detection methods in complex matrices?

  • Limit of Detection (LOD) : Calculate as 3.3 × (standard deviation of blank)/slope of the calibration curve.
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish matrix interference patterns from true analyte signals .

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